

Drug Profile and Development Status of Ansofaxine Hydrochloride

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Compound Focus: Ansofaxine hydrochloride

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Ansofaxine hydrochloride (development codes LY03005, LPM570065; also known as **toludesvenlafaxine**) is a novel chemical entity classified as a **serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)** [1] [2]. It was developed by Luye Pharma Group and represents the first triple reuptake inhibitor of its class to reach clinical use [3].

The drug has been approved in China (November 2022) under the brand name **Ruoxinlin** for Major Depressive Disorder (MDD) [1] [3]. As of 2025, its New Drug Application remains under review by the U.S. FDA, with additional clinical development ongoing for generalized anxiety disorder [1] [4].

Table 1: Development Status and Key Characteristics of Ansofaxine

Attribute	Description
Chemical Name	(±)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride [5]
Molecular Formula	C ₂₄ H ₃₂ ClNO ₃ [5]
Molecular Weight	417.97 g/mol [5]
Mechanism of Action	Triple Reuptake Inhibitor (SNDRI) [1] [2]
Approval Status (China)	Approved for MDD (Nov 2022) [1]
FDA Status (as of 2025)	NDA Under Review [1] [4]

Attribute	Description
Other Indications (Development)	Generalized Anxiety Disorder (Phase 3) [1]

Mechanism of Action and Pharmacological Characterization

Ansifaxine functions as a **prodrug** that is rapidly hydrolyzed by ubiquitous esterases to its active metabolite, **desvenlafaxine** (O-desmethylvenlafaxine, ODV) [2]. Unlike its metabolite—a known SNRI—ansifaxine itself, along with the generated desvenlafaxine, achieves sufficient brain concentration to inhibit the reuptake of all three monoamine neurotransmitters [2].

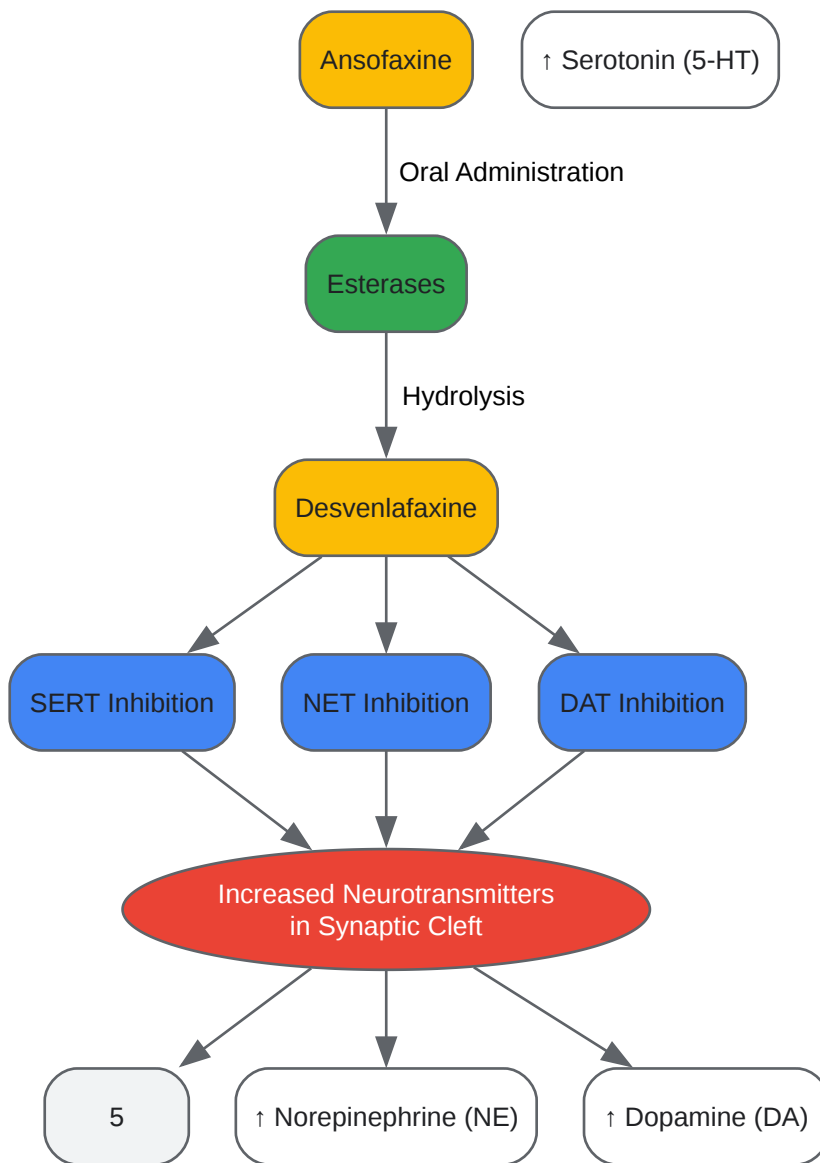
Table 2: In Vitro Pharmacological Profile of Ansifaxine

Assay Type	Target	Result (IC ₅₀ or K _i)	Experimental Details
Radioligand Binding (K _i) [6] [2]	Serotonin Transporter (SERT)	1,330 ± 82.5 nM	Human SERT protein
	Norepinephrine Transporter (NET)	2,200 ± 278 nM	Human NET protein
	Dopamine Transporter (DAT)	227 ± 21.7 nM	Human DAT protein
Functional Reuptake Inhibition (IC ₅₀) [1] [5]	Serotonin (5-HT)	723 nM / 31.4 ± 0.4 nM	CHO cells expressing human SERT
	Norepinephrine (NE)	763 nM / 586.7 ± 84 nM	CHO cells expressing human NET
	Dopamine (DA)	491 nM / 733.2 ± 10 nM	CHO cells expressing human DAT

The **key differentiator** of ansifaxine from conventional SNRIs is its meaningful **dopaminergic activity**. Microdialysis studies in rats demonstrate that acute and chronic administration of ansifaxine oral suspension increases extracellular levels of serotonin, norepinephrine, and **dopamine** in the striatum more effectively than equivalent doses of desvenlafaxine [2] [5]. This balanced triple activity is theorized to underlie potential benefits in treating anhedonia, improving cognitive function, and reducing sexual dysfunction associated with SSRIs/SNRIs [6] [2].

Visualizing the Prodrug Mechanism and Neurochemical Effects

The following diagram illustrates the conversion and primary neurochemical mechanism of action of ansifaxine.



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Ansofaxine is converted to desvenlafaxine, which inhibits SERT, NET, and DAT, increasing neurotransmitter levels in the synaptic cleft.

Key Experimental Protocols for Preclinical Research

In Vitro Binding and Reuptake Inhibition Assays

This protocol is critical for characterizing the compound's affinity and functional potency at human monoamine transporters [2].

- **Cell Lines:** Chinese hamster ovary (CHO) cells stably expressing human DAT, NET, or SERT.
- **Binding Assay:** Cell membrane preparations are incubated with test compounds and a specific radioligand (e.g., [³H]paroxetine for SERT). Reactions are performed in a buffer like Krebs-HEPES. After incubation, the reaction is terminated by rapid filtration, and bound radioactivity is measured via liquid scintillation spectrometry. **K_i values** are calculated from competition binding curves [2].
- **Functional Reuptake Inhibition:** Aliquots of suspended cells are added to assay tubes containing the test compound (e.g., ansoxetine, DOV21947 as a positive control) and assay buffer. After a 10-minute pre-incubation at 25°C, a tritiated neurotransmitter (e.g., [³H]DA, [³H]5-HT, [³H]NE) is added. The reaction proceeds for 10 minutes before termination by filtration. **IC₅₀ values** for reuptake inhibition are determined from dose-response curves [2].

In Vivo Microdialysis in Rats

This method directly measures the effect of ansoxetine on extracellular neurotransmitter levels in specific brain regions of live animals [2] [5].

- **Animal Model:** Adult male/female Sprague-Dawley or Wistar rats.
- **Surgery and Probe Implantation:** A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or hypothalamus). After recovery, a microdialysis probe is inserted.
- **Drug Administration and Sampling:** Following baseline perfusion with artificial cerebrospinal fluid, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after oral or intravenous administration of the test drug (e.g., ansoxetine or desvenlafaxine at 0.06 mmol·kg⁻¹).
- **Sample Analysis:** Dialysate samples are analyzed for 5-HT, NE, and DA concentrations using **High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD)**.

Pharmacokinetic and Tissue Distribution Study in Rats

This protocol assesses the absorption, distribution, and metabolism of ansoxetine [2].

- **Dosing and Sampling:** Rats receive a single oral dose of ansoxetine. Blood samples are collected at predetermined time points post-dose via a catheter. At designated times, animals are euthanized, and tissues (plasma, whole brain, hypothalamus) are collected.
- **Sample Processing and Analysis:** Tissue samples are homogenized. Ansoxetine and its metabolite desvenlafaxine are extracted from plasma and tissue homogenates. Concentrations are quantified using a validated analytical method like **LC-MS/MS**.

- **Data Analysis:** Non-compartmental analysis is performed on the concentration-time data to determine key PK parameters: **C_{max}**, **T_{max}**, **t_{1/2}**, and **AUC**. Tissue-to-plasma ratio calculations determine specific tissue distribution.

Clinical Trial Data Summary

Robust evidence from large-scale, randomized, double-blind, placebo-controlled trials supports the efficacy and safety of ansifaxine for MDD.

Table 3: Summary of Key Clinical Trial Outcomes

Trial Parameter	Phase 2 Trial (6 weeks) [7]	Phase 3 Trial (8 weeks) [6]
Dosages	40, 80, 120, 160 mg/day	80 mg/day, 160 mg/day
Primary Endpoint	Change in HAMD-17 from baseline	Change in MADRS from baseline
Result vs. Placebo	-12.46; $\chi^2 = -9.71$, $p = 0.0447$	-20.0 (80 mg) & -19.9 (160 mg) vs. -14.6 (Placebo); $p < 0.0001$
TRAE Incidence	51.9% - 65.4% (Active) vs. 38.8% (Placebo)	59.2% (80 mg) & 65.2% (160 mg) vs. 45.1% (Placebo)
Common AEs	Nausea, vomiting, diarrhea, dizziness, elevated bilirubin/ALT [7]	Generally well-tolerated; safety profile consistent with Phase 2 [6]

Conclusion and Future Perspectives

Ansifaxine hydrochloride represents a significant innovation in antidepressant therapy as the first-in-class **triple reuptake inhibitor** approved for clinical use. Its unique mechanism, enhancing serotonergic, noradrenergic, and **dopaminergic** neurotransmission, addresses a key limitation of existing SSRIs and SNRIs, particularly for symptoms like anhedonia and cognitive deficits [2] [3].

The compelling efficacy data from Phase 3 trials, coupled with a manageable safety profile, position ansifaxine as a valuable treatment option for MDD. Future research directions should include:

- Long-term trials to establish durability of effect and long-term safety.
- Head-to-head studies comparing ansifaxine with first-line SSRIs/SNRIs.
- Exploration of its potential efficacy in other disorders where monoamine systems are implicated, such as generalized anxiety disorder.

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To cite this document: Smolecule. [Drug Profile and Development Status of Ansifaxine Hydrochloride]. Smolecule, [2026]. [Online PDF]. Available at:

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